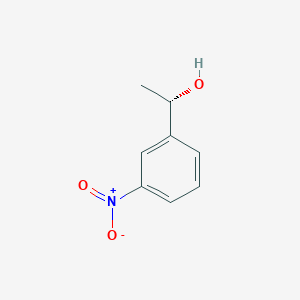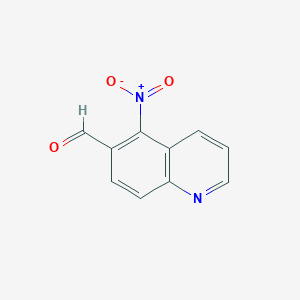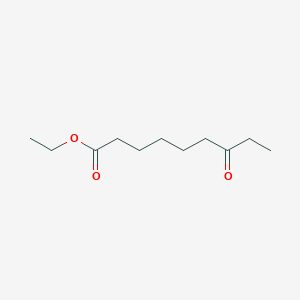
7-Methylpyrido(4,3-c)psoralen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpyrido(4,3-c)psoralen (MPP) is a naturally occurring photoactive compound that belongs to the family of furocoumarins. It has been widely used in scientific research due to its unique photochemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Methylpyrido(4,3-c)psoralen involves the formation of covalent bonds between the pyrimidine bases of DNA upon irradiation with UVA light. This leads to DNA crosslinking and damage, which can induce apoptosis or cell cycle arrest. 7-Methylpyrido(4,3-c)psoralen can also affect the activity of some enzymes, such as topoisomerases and kinases, by binding to their active sites or inhibiting their activity.
Effets Biochimiques Et Physiologiques
7-Methylpyrido(4,3-c)psoralen has been shown to induce DNA damage and crosslinking, leading to apoptosis or cell cycle arrest in various cell types. It can also affect the activity of some enzymes, such as topoisomerases and kinases, which are involved in DNA replication and repair. 7-Methylpyrido(4,3-c)psoralen has been used to study the effects of DNA damage and repair on cellular processes, such as gene expression, apoptosis, and cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
7-Methylpyrido(4,3-c)psoralen has several advantages for lab experiments, including its ability to induce DNA damage and crosslinking, its specificity for pyrimidine bases, and its potential applications in various fields. However, 7-Methylpyrido(4,3-c)psoralen also has some limitations, including its toxicity, instability, and dependence on UVA light for activation. These limitations need to be considered when designing experiments using 7-Methylpyrido(4,3-c)psoralen.
Orientations Futures
For 7-Methylpyrido(4,3-c)psoralen research include the development of more stable and less toxic analogs, the optimization of photoactivation conditions, and the exploration of new applications in different fields. 7-Methylpyrido(4,3-c)psoralen can also be used to study the effects of DNA damage and repair on aging and disease, which may lead to the development of new therapies and treatments.
Méthodes De Synthèse
7-Methylpyrido(4,3-c)psoralen can be obtained from the seeds of Psoralea corylifolia, a plant commonly used in traditional Chinese medicine. The extraction and purification of 7-Methylpyrido(4,3-c)psoralen from the plant can be achieved through various methods, including Soxhlet extraction, column chromatography, and high-performance liquid chromatography (HPLC). The purity of 7-Methylpyrido(4,3-c)psoralen can be determined by HPLC or gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
7-Methylpyrido(4,3-c)psoralen has been widely used in scientific research due to its unique photochemical properties. It can intercalate into DNA and form covalent bonds with the pyrimidine bases upon irradiation with UVA light, leading to DNA crosslinking and damage. This property makes 7-Methylpyrido(4,3-c)psoralen a valuable tool in various fields, including molecular biology, genetics, and pharmacology.
Propriétés
Numéro CAS |
108736-00-1 |
|---|---|
Nom du produit |
7-Methylpyrido(4,3-c)psoralen |
Formule moléculaire |
C15H9NO3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
11-methyl-9,13-dioxa-4-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,11,14,16-heptaen-8-one |
InChI |
InChI=1S/C15H9NO3/c1-8-13-9(3-5-18-13)6-11-12-7-16-4-2-10(12)15(17)19-14(8)11/h2-7H,1H3 |
Clé InChI |
TZPCGFWNXSOOTQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
SMILES canonique |
CC1=C2C(=CC3=C1OC(=O)C4=C3C=NC=C4)C=CO2 |
Autres numéros CAS |
108736-00-1 |
Synonymes |
2N-MePyPs 7-methylpyrido(4,3-c)psoralen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



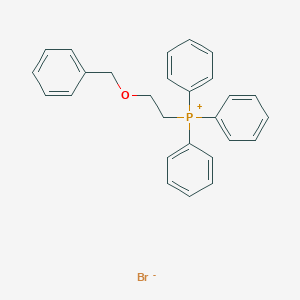
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)

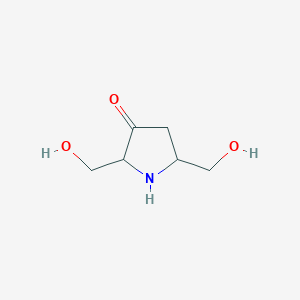

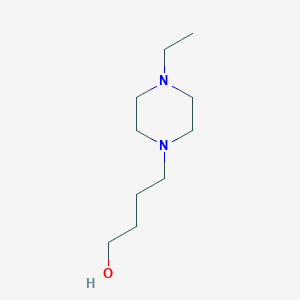
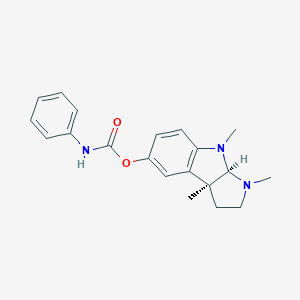
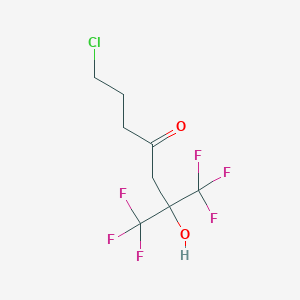
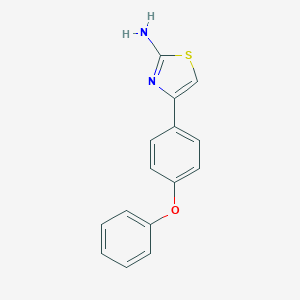
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
